molecular formula C18H21ClN4OS B5437953 5-chloro-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine

5-chloro-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine

Cat. No. B5437953
M. Wt: 376.9 g/mol
InChI Key: JBQDQZKZDYWQSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar 4-piperazinopyrimidines involves the separation of isomers formed during the nucleophilic attack of corresponding trichloropyrimidine by amines. This process highlights the chemical's complex synthesis pathway and potential for generating various pharmacologically interesting profiles, including antiemetic and tranquilizing properties among others (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, has been characterized using techniques like IR, NMR, and X-ray diffraction, revealing intricate hydrogen bonding and π…π interactions that contribute to crystal stabilization (Şahin et al., 2012). These findings are crucial for understanding the molecular conformation and stability of the compound .

Chemical Reactions and Properties

Reactions of related compounds, such as 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines, have been explored, showcasing novel synthesis routes for (arylimino)cyanomethyl alkylamino disulfides and their mechanisms of formation. Such studies illuminate the reactive versatility and potential chemical modifications of the core pyrimidine structure (Lee & Kim, 1993).

Physical Properties Analysis

While specific studies on the physical properties of "5-chloro-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine" were not identified, analogous compounds' analyses often involve determining solubility, melting points, and stability, which are essential for understanding the compound's behavior in various environments and potential applications.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, potential pharmacological activities, and interactions with biological molecules, are areas of significant research interest. For example, pyrimidine compounds have been evaluated for their antimicrobial activity, demonstrating the broad utility of the pyrimidine core in developing new therapeutic agents (Al-Deeb et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazine derivatives are found in a variety of pharmaceuticals and can have a wide range of effects .

properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-12-5-4-6-15(13(12)2)22-7-9-23(10-8-22)17(24)16-14(19)11-20-18(21-16)25-3/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQDQZKZDYWQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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